molecular formula C16H13BrN4OS B11995557 N'-[(E)-(3-bromophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(3-bromophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11995557
M. Wt: 389.3 g/mol
InChI Key: CMUUATFRNSMKGD-GIJQJNRQSA-N
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Description

N’-[(E)-(3-bromophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromophenyl group, a methylthiophenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide.

    Attachment of the methylthiophenyl group: This can be done through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a suitable thiophenyl derivative.

    Formation of the carbohydrazide: This involves the reaction of the pyrazole derivative with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(3-bromophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Material Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3,5-dimethylphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(3-chlorophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-(3-bromophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C16H13BrN4OS

Molecular Weight

389.3 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H13BrN4OS/c1-10-5-6-15(23-10)13-8-14(20-19-13)16(22)21-18-9-11-3-2-4-12(17)7-11/h2-9H,1H3,(H,19,20)(H,21,22)/b18-9+

InChI Key

CMUUATFRNSMKGD-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C3=CC(=CC=C3)Br

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=CC(=CC=C3)Br

Origin of Product

United States

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